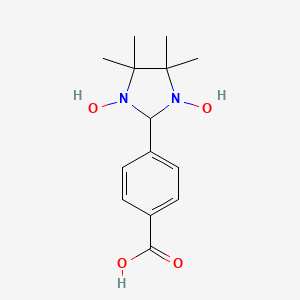![molecular formula C14H16INO B8323669 Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8323669.png)
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-
Overview
Description
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its iodomethyl and methyl substituents, as well as a phenyl group substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-oxazole, can be achieved through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions . This method is favored for its efficiency and versatility in producing oxazole derivatives.
Industrial Production Methods
Industrial production of oxazole derivatives often involves optimizing the van Leusen reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Products include azide, nitrile, and thiol-substituted oxazoles.
Oxidation: Products include oxazole N-oxides.
Reduction: Products include oxazoline derivatives.
Scientific Research Applications
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Oxazole derivatives are explored for their potential in organic electronics and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in adjacent positions.
Uniqueness
Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the iodomethyl group allows for versatile chemical modifications, while the phenyl group enhances its interaction with biological targets .
Properties
Molecular Formula |
C14H16INO |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
4-(iodomethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H16INO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3 |
InChI Key |
QGKGLJHQIRRWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CI |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8323631.png)


![6-[(N-phenylanilino)methyl]pteridine-2,4-diamine](/img/structure/B8323646.png)


![7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8323672.png)

